molecular formula C11H17ClN2O2 B2895358 1-Cbz-Amino-2-methylaminoethane hydrochloride CAS No. 277328-34-4

1-Cbz-Amino-2-methylaminoethane hydrochloride

Cat. No. B2895358
CAS RN: 277328-34-4
M. Wt: 244.72
InChI Key: OCADBAIAKGMWBO-UHFFFAOYSA-N
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Description

1-Cbz-Amino-2-methylaminoethane hydrochloride is a chemical compound with the CAS Number: 277328-34-4 . It is used in various chemical reactions and has been referenced in several peer-reviewed papers .


Molecular Structure Analysis

The molecular formula of 1-Cbz-Amino-2-methylaminoethane hydrochloride is C11H17ClN2O2 . The InChI Key, which is a unique identifier for chemical substances, is OCADBAIAKGMWBO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Cbz-Amino-2-methylaminoethane hydrochloride has a molecular weight of 244.72 . It is a solid at room temperature and should be stored in a dry environment .

Scientific Research Applications

Urethane-Protected α-Amino Acid N-carboxyanhydrides and Peptide Synthesis

Urethane-protected amino acid N-carboxyanhydrides (UNCAs), including those with Cbz protection, are reported to be stable to routine laboratory manipulations and can be stored for extended periods. These compounds are pivotal in peptide synthesis due to their ability to generate no side products other than CO2 during condensation reactions, highlighting their efficiency and clean reaction profiles (Fuller et al., 1996).

Synthetic Pathways to Chromone-Based Peptidomimetics

Cbz-protected aminomethyl chromones have been developed, showcasing a method to introduce primary aminomethyl groups into chromone scaffolds. These intermediates are essential for synthesizing chromone-based beta-turn peptidomimetics, indicating their significance in designing molecules that mimic peptide structures and functions (Wallén et al., 2007).

Building Blocks for Sulfonopeptides Synthesis

N-Cbz-protected 2-aminoalkanesulfonyl chlorides are identified as useful building blocks for the synthesis of sulfonopeptides, which act as receptor ligands and enzyme inhibitors. The synthesis of these compounds with diverse functionalized side chains through radical addition and oxidative chlorination demonstrates their adaptability in medicinal chemistry and drug development (Abdellaoui et al., 2017).

Naphthylamidase Hydrolyzing Glycyl-Prolyl-β-Naphthylamide

Research into the hydrolysis of specific N-Cbz protected compounds provides insights into enzymatic processes and the development of enzymatic assays. The study of naphthylamidase activity towards specific substrates expands our understanding of enzyme-substrate interactions, which is crucial for biochemical assays and the development of therapeutic agents (Hopsu-Havu & Glenner, 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

benzyl N-[2-(methylamino)ethyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-12-7-8-13-11(14)15-9-10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCADBAIAKGMWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNC(=O)OCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cbz-Amino-2-methylaminoethane hydrochloride

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